N-(cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide
Description
N-(cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a cyclopropylmethyl group at the carboxamide nitrogen, a 4-fluorobenzamido substituent at position 3, and a methyl group at position 5 of the indole core. The cyclopropylmethyl moiety enhances metabolic stability by reducing oxidative degradation, while the fluorine atom on the benzamido group likely improves lipophilicity and target binding via hydrophobic and electronic effects.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-12-2-9-17-16(10-12)18(19(24-17)21(27)23-11-13-3-4-13)25-20(26)14-5-7-15(22)8-6-14/h2,5-10,13,24H,3-4,11H2,1H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDDESKFBWCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Indole-2-Carboxamide Family
The compound shares structural similarities with synthetic cannabinoids and photoactivatable indole derivatives. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The cyclopropylmethyl group confers resistance to cytochrome P450-mediated oxidation, similar to Berotralstat, which uses this moiety to prolong half-life .
- Receptor Binding: Unlike 5F-AMP, which targets cannabinoid receptors via fluoropentyl chains, the target’s 4-fluorobenzamido group may favor interactions with serotonin or kinase receptors due to aromatic stacking effects .
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